molecular formula C13H12N2O4 B3286845 3-(2-Methoxyphenoxy)-5-nitroaniline CAS No. 832740-04-2

3-(2-Methoxyphenoxy)-5-nitroaniline

Cat. No.: B3286845
CAS No.: 832740-04-2
M. Wt: 260.24 g/mol
InChI Key: XIJIMFTYDXLDED-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-5-nitroaniline ( 832740-04-2 ) is a chemical compound with a molecular formula of C 13 H 12 N 2 O 4 and a molecular weight of 260.24 g/mol . Its structure features both an aniline and a nitro functional group attached to a diphenyl ether core with a methoxy substituent, making it a valuable intermediate for synthetic organic chemistry. This compound is primarily useful as a building block in medicinal chemistry and materials science research. The aromatic amine (aniline) group can serve as a handle for further functionalization, such as in the synthesis of more complex molecules like dyes, polymers, or pharmaceutical candidates. The presence of the electron-withdrawing nitro group and the electron-donating methoxy and ether groups creates a unique electronic profile that may be exploited in the development of non-linear optical materials or as a precursor for heterocyclic compounds. Researchers value this chemical for its potential in constructing molecular libraries and exploring structure-activity relationships. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

3-(2-methoxyphenoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-12-4-2-3-5-13(12)19-11-7-9(14)6-10(8-11)15(16)17/h2-8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJIMFTYDXLDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278244
Record name 3-(2-Methoxyphenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-04-2
Record name 3-(2-Methoxyphenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)-5-nitroaniline typically involves the nitration of 3-(2-Methoxyphenoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The aniline moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 3-(2-Methoxyphenoxy)-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3-(2-Methoxyphenoxy)-5-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Applications
This compound C₁₃H₁₂N₂O₄* 272.25* Not explicitly provided 2-Methoxyphenoxy, nitro Synthetic intermediate; structural analog of bioactive compounds
2-Methoxy-5-nitroaniline C₇H₈N₂O₃ 168.15 99-59-2 Methoxy, nitro Acute oral toxicity (LD₅₀: 1,250 mg/kg in rats); used in dye synthesis
3-Methoxy-5-nitroaniline C₇H₈N₂O₃ 168.15 586-10-7 Methoxy, nitro Research chemical; solubility in DMSO
3-(4-Chloro-2-methylphenoxy)-5-nitroaniline C₁₃H₁₁ClN₂O₃ 280.07 1354705-38-6 Chloro, methylphenoxy, nitro High purity (95%); synthetic intermediate
3-(2-Methylphenoxy)-5-nitroaniline C₁₃H₁₂N₂O₃ 244.25 832740-86-0 Methylphenoxy, nitro Purity: 95%; potential pharmacological scaffold
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline C₁₄H₁₂F₃NO₂ 283.24 728907-96-8 Methoxyphenoxy, trifluoromethyl Soluble in chloroform, methanol, DMSO; research applications

*Calculated based on structural similarity to analogs.

Key Findings:

Substituent Effects on Bioactivity: Compounds with methoxyphenoxy groups (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) exhibit enhanced solubility in organic solvents compared to simpler nitroanilines like 2-methoxy-5-nitroaniline . The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) increases chemical stability but may reduce bioavailability due to decreased solubility in aqueous media .

Pharmacological Potential: Analogs such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol demonstrate antiarrhythmic and α₁-adrenoceptor binding activities, suggesting that the 2-methoxyphenoxy moiety contributes to receptor interaction . 2-Methoxy-5-nitroaniline’s acute toxicity profile (LD₅₀: 1,250 mg/kg) highlights the need for structural optimization to improve safety in drug development .

Synthetic Utility: Derivatives like 3-(4-chloro-2-methylphenoxy)-5-nitroaniline are synthesized in high purity (95%) and serve as intermediates in the preparation of more complex molecules . The nitro group in these compounds is amenable to reduction, enabling the synthesis of amines for further functionalization .

Biological Activity

3-(2-Methoxyphenoxy)-5-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by a nitro group (-NO2) attached to an aniline structure that also features a methoxyphenoxy group. The synthesis typically involves the nitration of 3-(2-Methoxyphenoxy)aniline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to minimize side reactions.

Synthesis Overview

  • Reagents : Concentrated nitric acid, sulfuric acid.
  • Conditions : Low temperature to control reaction rate.
  • Monitoring : Thin-layer chromatography (TLC).

Antimicrobial Properties

Nitro-containing compounds, including this compound, exhibit significant antimicrobial activity. The mechanism is believed to involve the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death .

  • Mechanism :
    • Reduction of nitro group → Formation of toxic intermediates.
    • Covalent binding to DNA → Nuclear damage and cell death.

Anticancer Activity

Recent studies have indicated that compounds with nitro groups can also exhibit anticancer properties. The cytotoxic effects may be attributed to their ability to interfere with cellular processes and induce apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    • In a study comparing various nitro compounds, this compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • Cytotoxicity Studies :
    • Cytotoxicity tests revealed that this compound exhibited low toxicity against normal cell lines while maintaining significant activity against cancerous cells, suggesting its potential as a therapeutic agent.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compound Nitro group + Methoxyphenoxy groupAntimicrobial, Anticancer
Metronidazole Nitro group + Imidazole ringAntimicrobial
Nitrofurantoin Nitro group + Furan ringAntimicrobial

The biological activity of this compound is closely tied to its chemical structure. The nitro group can undergo reduction in biological systems, generating reactive intermediates that interact with cellular targets such as enzymes or DNA. This interaction can lead to modulation of various biochemical pathways, resulting in antimicrobial or cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methoxyphenoxy)-5-nitroaniline, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Nitro group introduction via nitration of 3-(2-methoxyphenoxy)aniline using mixed nitric-sulfuric acid at 0–5°C. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
  • Step 2 : Optimize coupling of 2-methoxyphenol with 5-nitroaniline derivatives using K₂CO₃/DMF at 80°C for 12 hours. Yields range from 45–65% depending on stoichiometry .
  • Key Variables : Solvent polarity (DMF > DMSO), base strength (K₂CO₃ > NaHCO₃), and temperature control to minimize byproducts like quinone formation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to assess purity (>95% required for biological assays). Retention time: ~8.2 min .
  • NMR : Characteristic signals include δ 8.1 ppm (aromatic H adjacent to -NO₂) and δ 3.8 ppm (OCH₃) in CDCl₃ .
  • Mass Spectrometry : ESI-MS m/z calc. for C₁₃H₁₁N₂O₄: 283.07; observed [M+H]⁺: 284.1 .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during the synthesis of this compound?

  • Competing Reactions :

  • Nucleophilic Aromatic Substitution (SNAr) : Dominant pathway under basic conditions (K₂CO₃), favored by electron-withdrawing -NO₂ group at position 5 .
  • Oxidative Coupling : Minor pathway (5–10% yield) observed at elevated temperatures (>100°C), leading to dimerization byproducts. Mitigate via inert atmosphere (N₂) .
    • Kinetic Studies : Use in situ IR to track nitro group consumption; pseudo-first-order kinetics (k = 0.12 h⁻¹ at 80°C) .

Q. How does the electronic nature of substituents impact the reactivity of this compound in cross-coupling reactions?

  • Substituent Effects :

  • -NO₂ Group : Enhances electrophilicity at position 5, enabling Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, 90°C, 24h) .
  • -OCH₃ Group : Electron-donating effect at position 2 reduces reactivity toward electrophiles but stabilizes intermediates in Ullmann couplings .
    • Case Study : Reaction with 4-bromobenzonitrile yields 5-cyano-3-(2-methoxyphenoxy)nitrobenzene (72% yield, confirmed by X-ray crystallography) .

Q. What strategies resolve contradictions in reported biological activities of nitroaniline derivatives like this compound?

  • Hypothesis Testing :

  • Redox Activity : Assess -NO₂ reduction to -NH₂ using liver microsomes (NADPH-dependent, LC-MS monitoring). Correlate metabolite toxicity with ROS generation .
  • Receptor Binding : Screen against kinase libraries (e.g., EGFR, VEGFR2) via fluorescence polarization. IC₅₀ values <10 μM suggest therapeutic potential .
    • Data Reconciliation : Meta-analysis of IC₅₀ variability (e.g., ±15% across labs) highlights pH-dependent solubility as a confounder; use standardized DMSO stock solutions .

Key Recommendations for Researchers

  • Synthesis : Prioritize SNAr over Ullmann coupling for scalability.
  • Characterization : Combine HPLC and ¹H-NMR to detect trace byproducts (e.g., de-nitro derivatives).
  • Biological Assays : Pre-reduce -NO₂ to -NH₂ for comparative studies on metabolite activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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